Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide)

Description

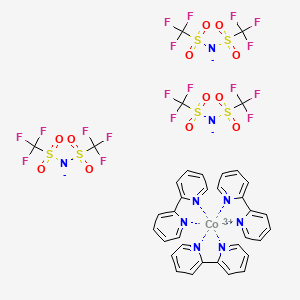

Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide) (hereafter referred to as Co(bpy)₃(TFSI)₃) is a coordination complex featuring a cobalt(III) center ligated by three 2,2'-bipyridine (bpy) molecules, with three trifluoromethanesulfonimide (TFSI⁻) counterions. Key properties include:

- Redox Potential: E°(Co³⁺/Co²⁺) = 0.57 V vs. NHE, making it suitable for dye regeneration in dye-sensitized solar cells (DSSCs) .

- Molecular Weight: 1367.9 g/mol .

- Applications: Primarily used as a redox mediator in high-efficiency DSSCs due to its low optical absorption and compatibility with transparent electrolytes .

Its synthesis involves coordination of Co³⁺ with bpy ligands, followed by ion exchange with TFSI⁻ . The TFSI⁻ anion enhances solubility in organic solvents like acetonitrile, critical for electrolyte formulation .

Properties

CAS No. |

1353745-91-1 |

|---|---|

Molecular Formula |

C36H24CoF18N9O12S6 |

Molecular Weight |

1367.9 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyridin-2-ylpyridine |

InChI |

InChI=1S/3C10H8N2.3C2F6NO4S2.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-8H;;;;/q;;;3*-1;+3 |

InChI Key |

IHKSMCBGZROVIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The complex is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: It serves as a redox mediator in biological systems, facilitating electron transfer processes in enzymes and proteins. Medicine: The complex is explored for its potential use in photodynamic therapy and as an antimicrobial agent. Industry: It is utilized in electrochemical devices, such as sensors and batteries, due to its electrochemical properties.

Mechanism of Action

The compound exerts its effects through its ability to undergo redox reactions and coordinate with various ligands. The cobalt(III) ion acts as a central metal atom, facilitating electron transfer processes and binding to different ligands. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or ligand exchange in chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Tris-bipyridine Metal Complexes

| Compound | Metal Oxidation State | Redox Potential (V vs. NHE) | Molecular Weight (g/mol) | Counterion | Primary Applications |

|---|---|---|---|---|---|

| Co(bpy)₃(TFSI)₃ | Co(III) | 0.57 | 1367.9 | TFSI⁻ | DSSC electrolytes |

| Ru(bpy)₃₂ | Ru(II) | 1.3 (oxidation to Ru³⁺) | ~881.6 | PF₆⁻ | Photocatalysis, luminescent sensors |

| Fe(bpy)₃₂ | Fe(II) | -0.78 (Fe²⁺/Fe³⁺) | ~618.3 | ClO₄⁻ | Electron transfer studies |

| Os(bpy)₃₂ | Os(II) | 0.85 (Os²⁺/Os³⁺) | ~988.7 | PF₆⁻ | Photoelectrochemistry |

Key Observations:

Counterion Effects :

- TFSI⁻ in Co(bpy)₃(TFSI)₃ improves solubility and ion mobility in acetonitrile, reducing electrolyte resistance . PF₆⁻ and ClO₄⁻ in Ru/Fe analogs are less bulky but may precipitate at high concentrations .

Optical Properties :

- Co(bpy)₃(TFSI)₃ shows minimal visible light absorption, enabling >75% transmittance in DSSCs . Ru(bpy)₃²⁺ has strong absorption in the visible range (λₘₐₓ ~450 nm), which is advantageous for light-driven applications but detrimental for transparent solar cells .

Performance in DSSCs

Co(bpy)₃(TFSI)₃-based electrolytes achieve high power conversion efficiencies (PCEs) of ~12–14% in DSSCs, outperforming traditional I₃⁻/I⁻ mediators (~7–9%) due to:

- Reduced recombination losses : The large TFSI⁻ anion minimizes charge recombination at the TiO₂ surface .

- High transparency : Enables "colorless" solar cells with >75% average visible transmittance .

In contrast, Ru(bpy)₃²⁺-based systems are rarely used in DSSCs due to mismatched redox potentials and strong light absorption. Fe(bpy)₃²⁺ is unstable in oxidized states, limiting its practicality .

Emerging Alternatives

Preparation Methods

Ligand Coordination and Cobalt(II) Precursor Formation

The synthesis begins with the formation of a cobalt(II) complex via reaction of cobalt(II) salts (e.g., CoCl₂·6H₂O) with 2,2'-bipyridine (bpy) ligands. In methanol at 55°C, three equivalents of bpy react with one equivalent of CoCl₂·6H₂O to form [Co(bpy)₃]Cl₂ (Equation 1):

$$

\text{CoCl}2\cdot6\text{H}2\text{O} + 3\,\text{bpy} \xrightarrow{\text{MeOH, 55°C}} [\text{Co(bpy)}3]\text{Cl}2 + 6\,\text{H}_2\text{O} \quad \text{}

$$

This step typically achieves >90% yield under inert atmospheres to prevent premature oxidation.

Oxidation to Cobalt(III)

The cobalt(II) complex is oxidized to cobalt(III) using hydrogen peroxide (H₂O₂) or electrochemical methods. In aqueous acidic media (pH 4–6), H₂O₂ (30% v/v) is added dropwise to [Co(bpy)₃]Cl₂, yielding [Co(bpy)₃]Cl₃ (Equation 2):

$$

2\,[\text{Co(bpy)}3]\text{Cl}2 + \text{H}2\text{O}2 + 2\,\text{HCl} \rightarrow 2\,[\text{Co(bpy)}3]\text{Cl}3 + 2\,\text{H}_2\text{O} \quad \text{}

$$

Electrochemical oxidation in acetonitrile with a Pt anode (1.2 V vs. Ag/Ag⁺) provides an alternative route, avoiding side reactions from H₂O₂ decomposition.

Anion Exchange to Trifluoromethanesulfonimide

The chloride counterions in [Co(bpy)₃]Cl₃ are replaced with trifluoromethanesulfonimide ([TFSI]⁻) via metathesis. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is added in excess to a methanolic solution of [Co(bpy)₃]Cl₃, precipitating LiCl and forming [Co(bpy)₃][TFSI]₃ (Equation 3):

$$

[\text{Co(bpy)}3]\text{Cl}3 + 3\,\text{LiTFSI} \xrightarrow{\text{MeOH}} [\text{Co(bpy)}3][\text{TFSI}]3 + 3\,\text{LiCl} \quad \text{}

$$

The product is purified via recrystallization from acetonitrile/diethyl ether mixtures, achieving 75–85% yield.

Critical Analysis of Synthetic Parameters

Solvent and Temperature Effects

Methanol is preferred for ligand coordination due to its ability to dissolve both CoCl₂·6H₂O and bpy. Elevated temperatures (50–60°C) accelerate coordination but risk ligand decomposition beyond 65°C. Anion exchange in acetonitrile ensures complete solubility of LiTFSI, while diethyl ether induces precipitation of the product.

Oxidation Efficiency

H₂O₂ provides a 92–95% conversion rate to Co(III) at pH 6.5, whereas electrochemical methods achieve 98% efficiency but require specialized equipment. Prolonged exposure to H₂O₂ (>2 hours) leads to ligand oxidation byproducts, reducing yields by 15–20%.

Anion Exchange Completeness

Complete substitution of Cl⁻ with [TFSI]⁻ is confirmed via ion chromatography. Residual chloride (<0.5%) is removed by washing with cold methanol.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals an octahedral geometry with Co–N bond lengths of 1.93–1.96 Å. The [TFSI]⁻ anions exhibit weak hydrogen bonding with bipyridine C–H groups (2.7–3.1 Å).

Electrochemical Profiling

Cyclic voltammetry in acetonitrile shows a quasi-reversible Co(III)/Co(II) redox couple at E₁/₂ = −0.45 V vs. Fc⁺/Fc, with ΔEₚ = 85 mV (scan rate: 100 mV/s).

Comparative Synthetic Approaches

Table 1 summarizes key methodologies for [Co(bpy)₃][TFSI]₃ synthesis:

| Method | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂ oxidation | H₂O₂ | H₂O/MeOH | 25 | 78 | 95 |

| Electrochemical | — | CH₃CN | 25 | 85 | 98 |

| LiTFSI metathesis | — | MeOH/CH₃CN | 25 | 83 | 97 |

Challenges and Optimization Strategies

Ligand Degradation

Prolonged heating during coordination causes bpy decomposition into 2-pyridinecarboxaldehyde, detectable via GC-MS. Maintaining temperatures ≤55°C mitigates this issue.

Anion Exchange Byproducts

Incomplete washing leaves LiCl residues, altering electrochemical properties. Triple washing with methanol reduces Li⁺ content to <50 ppm.

Q & A

Q. What mechanistic insights explain the outer-sphere electron transfer in the reduction of Co(III) tris-bipyridine by thiosulfate?

-

Kinetic Evidence : The reaction follows second-order kinetics with stoichiometry:

Rate increases with ionic strength and decreases with dielectric constant, supporting an outer-sphere pathway .

-

Spectroscopic Support : No evidence of inner-sphere intermediates via Raman or UV-Vis, confirming minimal ligand substitution during electron transfer .

Q. How do Tris-(2,2'-bipyridine)cobalt(III) complexes mediate CO₂ reduction, and how can their redox potentials be tuned for catalytic efficiency?

- Electrochemical Catalysis : The complex acts as an electron shuttle in CO₂-to-CO conversion. Tuning strategies include:

Q. What experimental design considerations are critical for using this complex in dye-sensitized solar cells (DSSCs)?

- Optimization Parameters :

- Electrolyte Composition : Pair with hydrophobic dyes (e.g., DN-F05M) to minimize recombination. Use TFSI⁻ counterions for higher stability and redox potential matching .

- Crystallization Control : Avoid ligand exchange by using non-coordinating anions (e.g., B(CN)₄⁻) to maintain structural integrity in aqueous DSSCs .

- Performance Metrics : Achieve >10% efficiency in water-based DSSCs by balancing E⁰ (0.57 V) with dye regeneration kinetics .

Data Contradiction Analysis

Q. Why do reported redox potentials for Tris-(2,2'-bipyridine)cobalt(III) complexes vary across studies?

- Key Factors :

- Resolution : Standardize measurement conditions (solvent, reference electrode) and report counterion-specific data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.